![molecular formula C12H11NO B2914148 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one CAS No. 4514-03-8](/img/structure/B2914148.png)
1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one
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Overview
Description
1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one (THCPQ) is a heterocyclic compound that has been studied for its potential applications in various scientific research fields. It has been found to have a wide range of biological activities, including anti-inflammatory, immunosuppressive, and antifungal activities. It is also known to have a strong antioxidant activity and has been studied for its potential use in treating various diseases. In
Scientific Research Applications
Green Synthesis of Derivatives
A study by Lei et al. (2011) developed a green, efficient, and rapid procedure for synthesizing 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives. This method emphasizes operational simplicity, mild reaction conditions, and minimal environmental impact, showcasing the compound's versatility in green chemistry applications (Min Lei, Lei Ma, Lihong Hu, 2011).
Targeted Imaging Agents
Ramesh et al. (2010) synthesized iodo-substituted tetrahydro-3H-cyclopenta[c]quinolines targeting the G protein-coupled estrogen receptor GPR30 for potential use as imaging agents. Their research highlights the compound's potential in developing diagnostic tools for diseases like cancer (C. Ramesh, T. Nayak, Ritwik Burai, et al., 2010).
Visible-Light-Promoted Synthesis
Liu et al. (2018) described a visible-light-promoted tandem annulation process for the synthesis of cyclopenta[c]quinolin-4(5H)-ones. This innovative approach utilizes visible-light photoredox catalysis, indicating the compound's role in facilitating novel synthetic methodologies (Yu Liu, Ren‐Jie Song, S. Luo, Jin‐Heng Li, 2018).
Antitubercular Compounds
Kantevari et al. (2011) reported the synthesis and antitubercular evaluation of novel aryl and thiophenyl tethered dihydro-6H-quinolin-5-ones. Their findings reveal the compound's potential as a basis for developing new antitubercular agents (S. Kantevari, Santhosh Reddy Patpi, B. Sridhar, et al., 2011).
Selective Sensing of Cyanide
Na et al. (2014) developed a highly selective colorimetric chemosensor based on a Schiff base derivative of cyclopenta[c]quinolin-8-ol for detecting cyanide in aqueous solutions. This application underscores the compound's utility in environmental monitoring and safety (Y. Na, G. Park, H. Jo, et al., 2014).
Alzheimer’s Disease Treatment
Czarnecka et al. (2019) discovered cyclopentaquinoline analogues as multifunctional agents for treating Alzheimer's disease, highlighting the compound's therapeutic potential in neurodegenerative diseases (Kamila Czarnecka, Małgorzata Girek, Paweł Kręcisz, et al., 2019).
Mechanism of Action
Target of Action
The primary targets of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that it interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is known that quinoline derivatives, which this compound is a part of, play significant roles in various biochemical pathways .
Result of Action
The molecular and cellular effects of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one’s action are currently under investigation . As more research is conducted, we will gain a better understanding of these effects.
Action Environment
The action, efficacy, and stability of 1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds or enzymes.
properties
IUPAC Name |
1,2,3,5-tetrahydrocyclopenta[c]quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTENSGGVNTZUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)NC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one |
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